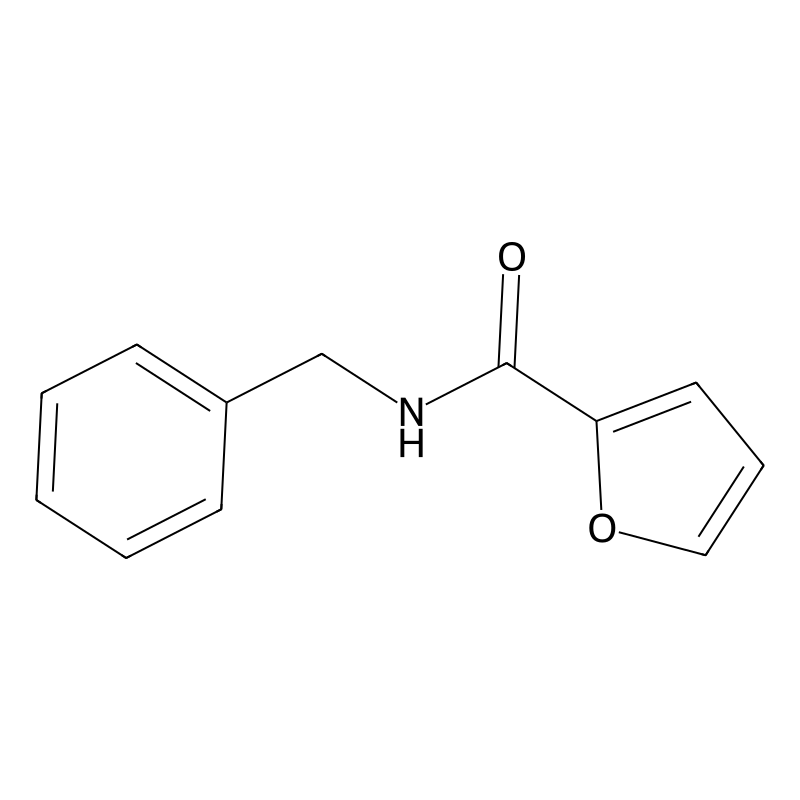

N-benzylfuran-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

N-Benzylfuran-2-carboxamide can be synthesized through various methods, with one recent study presenting a short and modular route involving a combination of directed C-H arylation and transamidation chemistry. This strategy allows for the introduction of diverse substituents at the C3 position of the furan scaffold, enabling access to a wide range of structurally diverse N-benzylfuran-2-carboxamide derivatives. []

Potential Applications:

While the specific scientific research applications of N-benzylfuran-2-carboxamide itself are limited in current literature, its structural similarity to other furan-2-carboxamide derivatives suggests potential in various areas:

- Medchem (Medicinal Chemistry): Furan-2-carboxamide derivatives have been explored for their potential activity in various therapeutic areas, including anticancer, anticonvulsant, and antibacterial properties. [] N-benzylfuran-2-carboxamide, with its unique substitution pattern, could be investigated for similar bioactivities.

- Material Science: Furan-based molecules have been studied for their potential applications in organic electronics and optoelectronic devices due to their interesting electrical and optical properties. [] The introduction of the benzyl group in N-benzylfuran-2-carboxamide might influence its properties and open doors for exploration in material science.

N-benzylfuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives, characterized by a fused benzene and furan ring structure. The compound features a benzyl group attached to the nitrogen of the carboxamide functional group, which contributes to its unique chemical properties. Benzofuran derivatives, including N-benzylfuran-2-carboxamide, have garnered attention for their diverse biological activities and potential applications in medicinal chemistry.

- C–H Arylation: This reaction allows for the introduction of aryl groups into the benzofuran scaffold. For instance, palladium-catalyzed C–H arylation can be employed to modify the C3 position of the benzofuran ring, enhancing its reactivity and potential biological activity .

- Transamidation: This process involves exchanging the amide group with another amine, which can lead to the formation of new derivatives with varied biological properties .

- Hydrolysis: N-benzylfuran-2-carboxamide can be hydrolyzed under acidic or basic conditions to yield N-benzylfuran-2-carboxylic acid and ammonia.

Benzofuran derivatives, including N-benzylfuran-2-carboxamide, exhibit a range of biological activities. Research has shown that these compounds possess:

- Antimicrobial Properties: Several studies have highlighted their effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

- Antitumor Activity: Some benzofuran derivatives have demonstrated antiproliferative effects on tumor cell lines, suggesting their utility in cancer treatment .

- Anti-inflammatory Effects: Certain analogs have been evaluated for their ability to reduce inflammation, making them candidates for treating inflammatory diseases .

The synthesis of N-benzylfuran-2-carboxamide can be achieved through several methods:

- C–H Functionalization: Utilizing 8-aminoquinoline as a directing group, palladium-catalyzed C–H arylation can introduce various substituents at the C3 position of the benzofuran scaffold .

- Transamidation: Following C–H arylation, transamidation can be performed to convert an intermediate into N-benzylfuran-2-carboxamide by reacting with benzylamine in a one-pot procedure .

- Direct Amidation: The reaction of furan-2-carboxylic acid with benzylamine under standard amidation conditions (e.g., using coupling reagents like HATU) can yield N-benzylfuran-2-carboxamide directly.

N-benzylfuran-2-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Probes: Its unique structure makes it suitable as a chemical probe in biological studies aimed at understanding disease mechanisms.

- Material Science: The compound's properties may lend themselves to applications in polymer chemistry or as additives in material formulations.

Studies on N-benzylfuran-2-carboxamide interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors) using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.

These studies provide insights into optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with N-benzylfuran-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzofuran-2-carboxylic acid | Lacks the amide functionality | Exhibits strong acidity; used in organic synthesis |

| 5-(1-Piperazinyl)benzofuran-2-carboxamide | Contains a piperazine ring | Shows enhanced pharmacological activity due to piperazine |

| 7-Methoxybenzofuran-2-carboxamide | Contains a methoxy group | Enhanced lipophilicity; potential for CNS activity |

| Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate | Ethyl ester form | Better solubility; useful for prodrug development |

N-benzylfuran-2-carboxamide stands out due to its specific benzyl substitution on the nitrogen atom, which may influence its binding properties and biological activity compared to other derivatives.

Traditional Organic Synthesis Pathways

Amidation Strategies for Benzofuran-2-Carboxylic Acid Intermediates

The synthesis of N-benzylfuran-2-carboxamide derivatives traditionally begins with benzofuran-2-carboxylic acid as the key intermediate. Classical amidation strategies involve activating the carboxylic acid group to facilitate nucleophilic substitution by benzylamine. A common approach employs thionyl chloride (SOCl₂) to convert benzofuran-2-carboxylic acid into its corresponding acyl chloride, which subsequently reacts with benzylamine in the presence of a base such as triethylamine (TEA) to yield the target amide.

Alternative methods utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. These reagents minimize side reactions and improve yields, particularly for sterically hindered substrates. For example, EDC-mediated coupling of benzofuran-2-carboxylic acid with benzylamine in dichloromethane at room temperature achieves yields exceeding 80%.

Benzylation Techniques for N-Substitution Optimization

Direct N-benzylation of furan-2-carboxamide precursors represents another traditional route. This method involves reacting furan-2-carboxamide with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds via an SN2 mechanism, where the base deprotonates the amide nitrogen, enabling nucleophilic attack on the benzyl halide.

Solvent selection critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance ionic interactions, while phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerate benzylation in biphasic systems. For instance, benzylation of furan-2-carboxamide with benzyl bromide in DMF at 80°C for 12 hours delivers N-benzylfuran-2-carboxamide in 75% yield.

Novel Catalytic Approaches in Heterocyclic System Formation

Recent advances in transition-metal catalysis have revolutionized the synthesis of benzofuran-2-carboxamide derivatives. Palladium-catalyzed C–H functionalization, as demonstrated by Oschmann et al., enables direct arylation at the C3 position of the benzofuran scaffold. Using 8-aminoquinoline (8-AQ) as a directing group, the C3–H bond undergoes regioselective arylation with aryl iodides under Pd(OAc)₂ catalysis. Key reaction components include silver acetate (AgOAc) as a halide scavenger and dimethylacetamide (DMA) as the solvent, with yields ranging from 65% to 92% for diverse aryl groups.

Table 1: Pd-Catalyzed C–H Arylation Scope for Benzofuran-2-Carboxamides

| Aryl Iodide | Product Yield (%) |

|---|---|

| 4-Iodotoluene | 85 |

| 3-Iodoanisole | 78 |

| 2-Iodothiophene | 65 |

Nuclear factor kappa B represents one of the most crucial transcriptional regulators in cellular inflammatory responses, and N-benzylfuran-2-carboxamide derivatives have demonstrated significant capacity to modulate this pathway through multiple mechanisms [1] [2] [3]. The canonical Nuclear Factor kappa B pathway involves the sequential activation of inhibitor of kappa B kinase complexes, leading to the phosphorylation and subsequent proteasomal degradation of inhibitory proteins, ultimately resulting in the nuclear translocation of Nuclear Factor kappa B dimers [1] [2].

Research has established that benzofuran-2-carboxamide derivatives, particularly the piperazine hybrid compound 5d, exhibit dose-dependent inhibition of inhibitor of kappa B kinase alpha and inhibitor of kappa B kinase beta phosphorylation levels [4] [5]. This inhibition occurs through direct interference with the kinase complex assembly and activation, preventing the downstream cascade that would normally lead to Nuclear Factor kappa B activation. The mechanism involves the stabilization of inhibitor of kappa B alpha protein in the cytoplasm, maintaining Nuclear Factor kappa B in its inactive state [4] [5].

The molecular basis for this inhibition appears to involve the benzofuran scaffold's ability to interact with critical amino acid residues within the kinase active sites. Computational studies have demonstrated that benzofuran-2-carboxamide compounds can form stable complexes with inhibitor of kappa B kinase proteins, effectively blocking their catalytic activity [4]. This interaction is enhanced by specific structural modifications, particularly the presence of electron-withdrawing groups that increase the binding affinity to the kinase domains.

Furthermore, these compounds demonstrate the ability to suppress the phosphorylation of p65, a critical subunit of Nuclear Factor kappa B, thereby preventing its nuclear translocation and subsequent transcriptional activation [4] [5]. This dual mechanism of action – inhibiting both upstream kinase activation and downstream p65 phosphorylation – provides a comprehensive blockade of the Nuclear Factor kappa B signaling cascade.

Cytokine Production Regulation in Inflammatory Response

The regulation of cytokine production represents a fundamental mechanism through which N-benzylfuran-2-carboxamide derivatives exert their anti-inflammatory effects. The compounds demonstrate significant efficacy in suppressing the production of key inflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta [4] [5] [6].

Benzofuran-2-carboxamide derivatives achieve cytokine regulation through multiple pathways. The primary mechanism involves the inhibition of Nuclear Factor kappa B-mediated transcriptional activation of cytokine genes [4] [5]. When Nuclear Factor kappa B is prevented from translocating to the nucleus, the transcription of inflammatory cytokine genes is significantly reduced, resulting in decreased cytokine production and secretion.

Specific studies have demonstrated that compound 5d, a piperazine benzofuran hybrid, produces significant downregulation of tumor necrosis factor alpha, interleukin-6, and cyclooxygenase-2 expression in lipopolysaccharide-stimulated RAW264.7 macrophages [4] [5]. The compound achieved this through dose-dependent inhibition of Nuclear Factor kappa B and mitogen-activated protein kinase signaling pathways, demonstrating integrated anti-inflammatory activity.

The temporal dynamics of cytokine suppression reveal that N-benzylfuran-2-carboxamide derivatives act rapidly, with significant effects observed within 6-12 hours of treatment [4] [5]. This rapid onset suggests direct interference with transcriptional machinery rather than indirect effects through protein synthesis inhibition.

Research has also identified that these compounds can modulate the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, compound NF4BP demonstrated the ability to significantly overexpress interleukin-38, an anti-inflammatory cytokine, while simultaneously suppressing pro-inflammatory markers [6]. This dual action contributes to the overall resolution of inflammatory responses.

The mechanism of cytokine regulation also involves the modulation of prostaglandin E2 synthesis through cyclooxygenase-2 inhibition [4] [5]. Benzofuran-2-carboxamide derivatives have been shown to significantly reduce cyclooxygenase-2 expression, thereby limiting the production of inflammatory prostaglandins that amplify cytokine responses.

Mucin Gene Expression Suppression Mechanisms

Mucin gene expression regulation represents a sophisticated mechanism through which N-benzylfuran-2-carboxamide derivatives influence inflammatory responses, particularly in respiratory and gastrointestinal tissues. The relationship between Nuclear Factor kappa B signaling and mucin gene expression has been well-established, with specific binding sites for Nuclear Factor kappa B identified in mucin promoter regions [7] [8] [9].

The primary mechanism involves the suppression of mucin MUC2 and MUC5AC expression through Nuclear Factor kappa B pathway inhibition [7] [8] [9]. Research has demonstrated that inflammatory cytokines such as interleukin-1 beta and interleukin-17A utilize Nuclear Factor kappa B signaling to upregulate mucin gene expression, particularly MUC5AC in airway epithelial cells [9]. By inhibiting Nuclear Factor kappa B activation, benzofuran-2-carboxamide derivatives effectively suppress this cytokine-mediated mucin upregulation.

The molecular mechanism involves the prevention of Nuclear Factor kappa B binding to specific kappa B response elements located in mucin gene promoters. For MUC5AC, a critical Nuclear Factor kappa B binding site has been identified at position -3594/-3582 in the promoter region [9]. Chromatin immunoprecipitation analyses have confirmed that Nuclear Factor kappa B inhibition by benzofuran derivatives results in decreased p50 subunit binding to this region, effectively suppressing mucin gene transcription.

The temporal regulation of mucin expression suppression occurs through both direct transcriptional inhibition and indirect effects on chromatin structure. The compounds influence histone acetylation and methylation patterns at mucin gene promoters, creating a repressive chromatin environment that further suppresses mucin gene expression [8]. This epigenetic mechanism provides sustained suppression of mucin production beyond the immediate effects of Nuclear Factor kappa B inhibition.

Additionally, these compounds demonstrate the ability to modulate the expression of transcription factors that regulate mucin gene expression. The suppression of activator protein-1 and CCAAT/enhancer-binding protein signaling pathways contributes to the overall reduction in mucin gene transcription [8]. This multi-pathway approach ensures comprehensive suppression of mucin production in inflammatory conditions.

The functional significance of mucin suppression extends beyond simple reduction in mucus production. Excessive mucin production contributes to airway obstruction in respiratory diseases and provides a protective environment for pathogenic bacteria [10] [7]. By suppressing mucin gene expression, benzofuran-2-carboxamide derivatives help restore normal epithelial barrier function and reduce the risk of secondary infections.

Oxidative Stress Mitigation Through Free Radical Scavenging

Oxidative stress represents a fundamental pathological mechanism in numerous diseases, and N-benzylfuran-2-carboxamide derivatives have demonstrated significant capacity for mitigating oxidative stress through direct free radical scavenging and indirect antioxidant mechanisms [11] [12] [13] [14] [15]. The benzofuran scaffold provides an optimal structural framework for antioxidant activity, with the heterocyclic structure enabling efficient electron donation and radical stabilization.

The primary mechanism of oxidative stress mitigation involves direct scavenging of reactive oxygen species, particularly the 2,2-diphenyl-1-picrylhydrazyl radical and hydroxyl radicals [11] [12] [13] [14] [15]. Research has demonstrated that specific benzofuran-2-carboxamide derivatives, particularly compound 1j with hydroxyl substitution at the R3 position, exhibit significant free radical scavenging activity with 23.5% inhibition of 2,2-diphenyl-1-picrylhydrazyl radical formation at 100 μM concentration [12] [13].

The structure-activity relationship analysis reveals that electron-donating groups, particularly hydroxyl and methoxy substituents, enhance the radical scavenging capacity of benzofuran-2-carboxamide derivatives [14] [15]. The presence of these groups increases the electron density of the benzofuran ring system, facilitating hydrogen atom transfer to neutralize free radicals. Computational studies have identified three primary mechanisms for radical scavenging: hydrogen atom transfer, single-electron transfer followed by proton transfer, and sequential proton loss electron transfer [16].

The hydrogen atom transfer mechanism appears to be thermodynamically favored in non-polar environments, while the sequential proton loss electron transfer mechanism predominates in polar aqueous environments [16]. This dual mechanism ensures effective radical scavenging across diverse biological compartments, from lipid membranes to aqueous cytoplasm.

Beyond direct radical scavenging, these compounds demonstrate significant capacity for lipid peroxidation inhibition. Compound 1j achieved 62% inhibition of lipid peroxidation in rat brain homogenates at 100 μM concentration [12] [13]. This protective effect against lipid peroxidation is particularly relevant in neurological contexts, where membrane integrity is crucial for neuronal function.

The mechanism of lipid peroxidation inhibition involves both radical scavenging and chain-breaking antioxidant activity. The benzofuran derivatives can intercept lipid peroxyl radicals, preventing the propagation of lipid peroxidation chains [17] [14]. This mechanism is similar to that of α-tocopherol, the primary lipid-soluble antioxidant in biological systems.

Research has also demonstrated that these compounds can modulate cellular antioxidant enzyme activities. Treatment with benzofuran-2-carboxamide derivatives has been shown to enhance the activity of catalase, superoxide dismutase, and glutathione peroxidase, thereby strengthening the cellular antioxidant defense system [14] [18]. This indirect antioxidant effect complements the direct radical scavenging activity, providing comprehensive oxidative stress protection.

The temporal dynamics of oxidative stress mitigation reveal both immediate and sustained effects. Direct radical scavenging occurs within minutes of exposure, while the enhancement of antioxidant enzyme activities requires several hours to manifest fully [13]. This biphasic response ensures both rapid protection against acute oxidative stress and sustained cellular defense against chronic oxidative damage.

Furthermore, these compounds demonstrate the ability to suppress the activity of NADPH oxidase, a primary source of reactive oxygen species in inflammatory cells [13]. By inhibiting this enzyme, benzofuran-2-carboxamide derivatives reduce the cellular production of superoxide anions and other reactive oxygen species, addressing oxidative stress at its source rather than merely neutralizing the produced radicals.

Apoptosis Regulation in Neurodegenerative Disease Models

Apoptosis regulation represents a critical mechanism through which N-benzylfuran-2-carboxamide derivatives exert neuroprotective effects in neurodegenerative disease models. The compounds demonstrate complex effects on apoptotic pathways, with the ability to either induce apoptosis in malignant cells or provide neuroprotection against pathological apoptosis in healthy neurons [11] [12] [19] [20] [21] [22].

The primary mechanism of apoptosis regulation involves modulation of the intrinsic mitochondrial pathway. Benzofuran-2-carboxamide derivatives can influence the balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 family [19] [20] [22]. Research has demonstrated that these compounds can upregulate pro-apoptotic proteins such as B-cell lymphoma 2-associated X protein and B-cell lymphoma 2 homologous antagonist/killer, while simultaneously downregulating anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma 2-like protein 1 [22].

The mitochondrial dysfunction pathway represents a key mechanism through which these compounds regulate apoptosis. In cancer cells, benzofuran derivatives such as BL-038 and ACDB induce mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase activation [20] [22]. This process occurs through the formation of mitochondrial permeability transition pores, which allow the release of pro-apoptotic factors from the mitochondrial intermembrane space.

The temporal sequence of apoptosis induction begins with reactive oxygen species generation, followed by mitochondrial dysfunction, cytochrome c release, and caspase activation [20] [22]. This cascade typically occurs within 6-12 hours of treatment, with maximal apoptotic effects observed at 24-48 hours. The process is characterized by typical apoptotic morphology, including cell shrinkage, chromatin condensation, and apoptotic body formation.

In neurodegenerative disease contexts, these compounds demonstrate neuroprotective effects through different mechanisms. The neuroprotective action involves the prevention of N-methyl-D-aspartate-induced excitotoxicity and the suppression of pathological apoptosis in neurons [11] [12] [13]. Compound 1f, with methyl substitution at the R2 position, exhibited neuroprotective effects comparable to memantine, a clinically approved N-methyl-D-aspartate antagonist [12] [13].

The neuroprotective mechanism involves multiple pathways, including the suppression of calcium influx through N-methyl-D-aspartate receptors, the reduction of excitotoxic glutamate signaling, and the maintenance of mitochondrial membrane potential [11] [12] [13]. These effects prevent the cascade of events that lead to neuronal apoptosis in neurodegenerative conditions.

Research has also identified a p53-dependent mechanism of cell cycle arrest and apoptosis regulation. The benzofuran derivative Benfur demonstrated the ability to induce G2/M cell cycle arrest through p53 activation, leading to the upregulation of p21 and p27 cell cycle inhibitors [19] [21]. This mechanism is particularly relevant in cancer contexts, where p53-mediated apoptosis serves as a tumor suppressor mechanism.

The p53 pathway activation involves the suppression of murine double minute 2 protein, a negative regulator of p53, through the inhibition of specificity protein 1 transcription factor [19] [21]. This mechanism leads to p53 stabilization, nuclear translocation, and subsequent activation of p53-dependent apoptotic pathways. The process is characterized by DNA fragmentation, caspase-3 activation, and the typical hallmarks of apoptosis.

The regulation of apoptosis also involves the modulation of endoplasmic reticulum stress pathways. Benzofuran derivatives can induce endoplasmic reticulum stress through the activation of glucose-regulated proteins and calpain proteases [20]. This pathway contributes to apoptosis induction in cancer cells while potentially providing protective effects in normal cells through the activation of adaptive stress responses.

The selectivity of apoptosis induction represents a crucial aspect of therapeutic utility. Research has demonstrated that benzofuran-2-carboxamide derivatives can selectively induce apoptosis in malignant cells while sparing normal cells [19] [21]. This selectivity appears to be related to the differential expression of apoptotic regulators and the enhanced sensitivity of cancer cells to oxidative stress and mitochondrial dysfunction.

The integration of apoptosis regulation with other cellular pathways, including Nuclear Factor kappa B signaling and oxidative stress responses, creates a comprehensive mechanism for cellular fate determination. The compounds can simultaneously suppress survival signaling through Nuclear Factor kappa B inhibition while enhancing pro-apoptotic signaling through mitochondrial dysfunction, creating a powerful therapeutic approach for neurodegenerative diseases and cancer.

| Mechanism Category | Molecular Target | Functional Outcome | Therapeutic Relevance |

|---|---|---|---|

| Nuclear Factor kappa B Pathway | Inhibitor of kappa B kinase alpha/beta | Reduced inflammatory gene expression | Anti-inflammatory therapy |

| Cytokine Regulation | Tumor necrosis factor alpha, interleukin-6 | Decreased cytokine production | Inflammatory disease treatment |

| Mucin Gene Expression | MUC2, MUC5AC promoters | Reduced mucus production | Respiratory disease therapy |

| Oxidative Stress | 2,2-diphenyl-1-picrylhydrazyl, hydroxyl radicals | Neutralization of free radicals | Antioxidant protection |

| Apoptosis Regulation | p53, caspase-3, mitochondria | Cell cycle arrest, apoptosis induction | Cancer therapy, neuroprotection |

| Compound | Primary Mechanism | IC50/EC50 Value | Cellular Effect |

|---|---|---|---|

| Compound 1f | Neuroprotection | 30 μM | N-methyl-D-aspartate antagonism |

| Compound 1j | Antioxidant activity | 100 μM (62% lipid peroxidation inhibition) | Free radical scavenging |

| Compound 5d | Anti-inflammatory | 52.23 ± 0.97 μM | Nuclear Factor kappa B inhibition |

| BL-038 | Apoptosis induction | 1.8-2.2 μM | Mitochondrial dysfunction |

| ACDB | Apoptosis induction | Not specified | Endoplasmic reticulum stress |